1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide
Description
1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide is a structurally complex heterocyclic compound featuring a benzimidazoloquinazoline core fused with a phenacylsulfanyl substituent at position 4. The piperidine-4-carboxamide moiety is appended via a carbonyl linkage at position 3 of the benzimidazoloquinazoline scaffold.
Properties
IUPAC Name |
1-(6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O3S/c30-26(36)19-12-14-33(15-13-19)28(37)20-10-11-21-23(16-20)32-29(38-17-25(35)18-6-2-1-3-7-18)34-24-9-5-4-8-22(24)31-27(21)34/h1-11,16,19H,12-15,17H2,(H2,30,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUFWQHPZQZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Common synthetic methods for quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the quinazoline ring.
Cyclization: Formation of the benzimidazole and quinazoline rings involves cyclization reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its benzimidazoloquinazoline-piperidine hybrid system. Key comparisons include:
Key Observations :
- The benzimidazoloquinazoline core distinguishes the target compound from simpler piperidine-carboxamide derivatives like those in and .
- The phenacylsulfanyl group at position 6 introduces a reactive thioether linkage, contrasting with the sulfanylidene group in . This substitution could influence solubility or metabolic stability.
- Compared to SARS-CoV-2 inhibitors in , the absence of fluorobenzyl or naphthalene groups in the target compound suggests divergent binding targets (e.g., non-viral enzymes).
Pharmacological and Therapeutic Potential
- Antiviral Activity : Piperidine-4-carboxamide derivatives in exhibit SARS-CoV-2 inhibition via protease or polymerase binding . The target compound’s benzimidazoloquinazoline core may instead target viral helicases or host-cell kinases.
- Receptor Modulation: Otenabant () acts as a cannabinoid receptor antagonist for obesity treatment . The target compound’s bulkier structure likely precludes similar receptor engagement but may favor kinase or topoisomerase inhibition.
Physicochemical Properties
Biological Activity
1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide is a synthetic compound derived from the imidazo[1,2-c]quinazoline scaffold, which has garnered attention due to its potential biological activities, particularly as an inhibitor of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism and is a target for the treatment of type 2 diabetes mellitus (T2DM). This article reviews the biological activity of this compound, focusing on its synthesis, inhibitory potency, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step reactions that incorporate various chemical modifications to enhance its biological properties. The key steps typically include the formation of the benzimidazole core followed by the introduction of phenacyl and piperidine moieties.
Inhibition of α-Glucosidase
The primary biological activity investigated for this compound is its ability to inhibit α-glucosidase. This inhibition is significant as it can lead to reduced glucose absorption in the intestine, thereby aiding in blood sugar regulation for diabetic patients.
Table 1: Inhibitory Potency Against α-Glucosidase
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Acarbose (Standard) | 750 ± 1.5 |
| Other derivatives from imidazo[1,2-c]quinazolines | 12.44 - 308.33 |
The IC50 values indicate that the synthesized derivatives exhibit varying degrees of potency against α-glucosidase, with some compounds showing significantly lower IC50 values compared to acarbose, which is a standard treatment option for T2DM .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the imidazoquinazoline scaffold can significantly affect inhibitory potency. For instance:
- Electron-donating groups such as methoxy (-OCH₃) enhance inhibitory activity.
- Electron-withdrawing groups like halogens (e.g., chlorine or bromine) tend to decrease activity.
This relationship suggests that strategic substitutions can lead to more potent inhibitors .
Case Studies
Several studies have evaluated the biological activity of similar compounds within the imidazo[1,2-c]quinazoline class. For example:
- Study on Novel Derivatives : A recent study synthesized various substituted imidazo[1,2-c]quinazolines and tested their inhibitory effects against Saccharomyces cerevisiae α-glucosidase. The most potent compounds showed IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM .
- Molecular Docking Studies : Computational analyses have been performed to elucidate binding interactions between these compounds and α-glucosidase, providing insights into their mechanisms of action and informing further design strategies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide, and how can reaction yields be optimized?
- Methodology :
- Use a multi-step approach inspired by coupling reactions for structurally similar piperidine-carboxamide derivatives. For example, activate the carboxylic acid moiety (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) with EDCI/HOBt in anhydrous CH₃CN, followed by amide coupling with substituted amines .
- Optimize yields by controlling reaction time (e.g., overnight stirring at room temperature) and purification via recrystallization from ethanol or column chromatography (cyclohexane/ethyl acetate gradients) .
- Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Amide Coupling | EDCI/HOBt, CH₃CN, r.t. | 39–71% |
| Purification | Recrystallization (EtOH) | Purity >95% (NMR) |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra for aromatic proton environments (δ 6.5–8.0 ppm) and carbonyl signals (δ 168–172 ppm) to confirm benzimidazole-quinazoline and piperidine motifs .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 487 [M+H]⁺ for similar compounds) .
- Elemental Analysis : Validate C, H, N, S percentages (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodology :
- Substitution Patterns : Synthesize derivatives with modifications to the phenacylsulfanyl group (e.g., halogenation, methoxy substitutions) and evaluate biological activity (e.g., enzyme inhibition assays) .
- Computational Modeling : Perform docking studies using software like AutoDock to predict binding interactions with target proteins (e.g., carbonic anhydrase isoforms) .
- Data Contradictions : Address discrepancies in activity by comparing IC₅₀ values across analogs. For example, 4-methoxyphenyl derivatives may show higher potency than 3-chlorophenyl variants due to electronic effects .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic Profiling : Measure solubility (logP), metabolic stability (CYP450 assays), and membrane permeability (Caco-2 assays) to identify bioavailability limitations .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and correlate with reduced efficacy in vivo .
- Case Study : A compound with strong in vitro IC₅₀ (~10 nM) but poor in vivo activity may require prodrug strategies or formulation optimization (e.g., nanoencapsulation) .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of interactions (e.g., hydrogen bonds with catalytic zinc in carbonic anhydrase) .
- Free Energy Calculations : Use MM-GBSA to estimate binding affinities (ΔG) and prioritize analogs for synthesis .
- Validation : Cross-reference computational predictions with experimental IC₅₀ values to refine models .
Data Contradiction & Reproducibility
Q. How should researchers address variability in synthetic yields across laboratories?
- Methodology :
- Critical Parameter Screening : Identify moisture-sensitive steps (e.g., EDCI/HOBt activation) and enforce strict anhydrous conditions .
- Reproducibility Checklist :
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 20–25°C (r.t.) |
| Solvent Purity | Anhydrous CH₃CN (H₂O <50 ppm) |
| Stirring Time | 16–18 hours |
- Case Study : Yield discrepancies (39% vs. 71% for similar amides) may arise from incomplete amine coupling; monitor via TLC (Rf = 0.58 in cyclohexane/EtOAc 2:1) .
Biological Activity & Mechanisms
Q. What assays are recommended for evaluating the compound’s potential as a kinase inhibitor?
- Methodology :
- In Vitro Kinase Assays : Use ADP-Glo™ or fluorescence polarization to measure inhibition of kinases (e.g., EGFR, VEGFR) .
- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., IC₅₀ in MCF-7 or HeLa cells) and compare to positive controls (e.g., imatinib) .
- Mechanistic Studies : Perform Western blotting to assess downstream signaling (e.g., phosphorylation of ERK/AKT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
